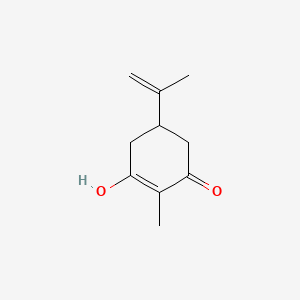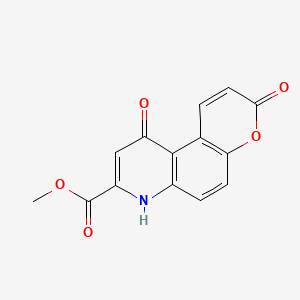
Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate is a complex organic compound with a unique structure that combines elements of pyranoquinoline and carboxylate groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyranoquinoline core, followed by esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the quinoline or pyrano groups to their respective dihydro forms.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or hydroxyl groups, while substitution reactions may produce halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties .
Wirkmechanismus
The mechanism of action of Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyranoquinoline Derivatives: These compounds share the pyranoquinoline core structure but differ in their functional groups.
Quinoline Carboxylates: These compounds have a quinoline core with carboxylate groups but lack the pyrano ring.
Uniqueness
Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate is unique due to its combination of the pyranoquinoline core with a methyl carboxylate group, which may confer distinct chemical and biological properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
66496-89-7 |
|---|---|
Molekularformel |
C14H9NO5 |
Molekulargewicht |
271.22 g/mol |
IUPAC-Name |
methyl 3,10-dioxo-7H-pyrano[3,2-f]quinoline-8-carboxylate |
InChI |
InChI=1S/C14H9NO5/c1-19-14(18)9-6-10(16)13-7-2-5-12(17)20-11(7)4-3-8(13)15-9/h2-6H,1H3,(H,15,16) |
InChI-Schlüssel |
KZCKCTCVCKQAJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC3=C2C=CC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



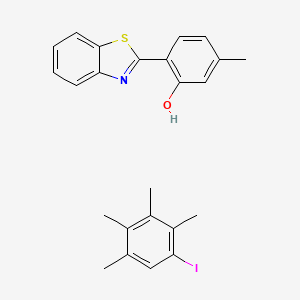

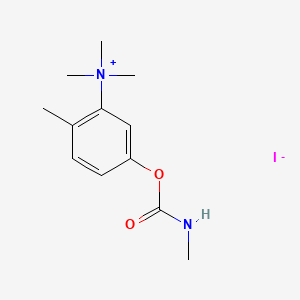


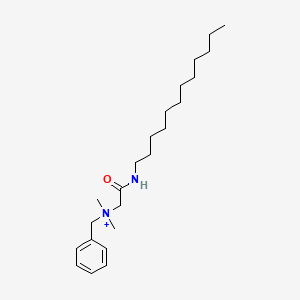
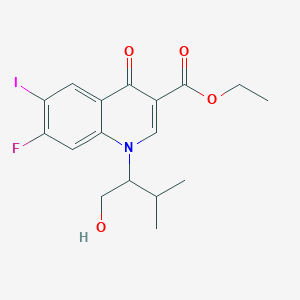
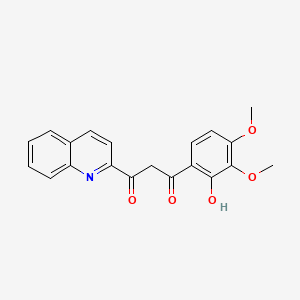

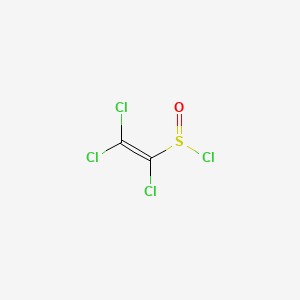
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)

